REACTION_CXSMILES
|
[OH-].[NH4+:2].[CH:3]1[C:8]([CH:9]=O)=[CH:7][C:6]2[O:11][CH2:12][O:13][C:5]=2[CH:4]=1.OO.S([O-])([O-])=O.[Na+].[Na+]>C(O)(C)C.O.C(Cl)(Cl)Cl.CCCCCCCCCCCCCCCC>[C:9](#[N:2])[C:8]1[CH:3]=[CH:4][C:5]2[O:13][CH2:12][O:11][C:6]=2[CH:7]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
cupric chloride
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
601 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=2OCOC2C=C1)#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.9 g | |
YIELD: PERCENTYIELD | 30.7% | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |